Wedelobatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Wedelobatin B is a natural product derived from the herbs of Wedelia trilobata . It is classified as a diterpenoid . The compound is typically available in oil form .
Physical and Chemical Properties Analysis
This compound is an oil . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Allelopathic Interactions : Wedelia trilobata, which contains compounds like Wedelobatin B, has been studied for its allelopathic properties. Allelochemicals in W. trilobata have been identified as potential biomarkers for assessing allelopathy interactions, where they suppress the growth and development of nearby plants (Azizan et al., 2016).
Antimalarial Properties : Research on Wedelia trilobata has led to the isolation of sesquiterpene lactones, including wedelolides A and B. These compounds have shown antimalarial properties and represent a novel sesquiterpene delta-lactone framework (Ton That et al., 2007).
Anti-Inflammatory Effects : Wedelolactone, another derivative, has been studied for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 cells. It targets the NF-kappaB Pathway, suggesting potential as an anti-inflammatory agent (Yuan et al., 2013).
Wound Healing Potential : An ethanolic extract of Wedelia trilobata leaves, containing this compound derivatives, has shown wound healing potential. It exhibits antibacterial, fibroblast stimulatory activities, and antioxidant properties, supporting its use in traditional wound healing practices (Balekar et al., 2012).
Osteoblastogenesis and Osteoclastogenesis : Wedelolactone enhances osteoblastogenesis by regulating the Wnt/β-catenin signaling pathway while suppressing osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway. This dual function suggests potential for treating osteoporosis (Liu et al., 2016).
Odontoblast Differentiation : Research on dental pulp stem cells has shown that wedelolactone stimulates odontoblast differentiation and mineralization, promoting β-catenin activation and inhibiting the NF-κB pathway. This indicates its potential in odontogenic differentiation (Wang et al., 2018).
Hepatoprotective Effects : In a study of Concanavalin A-induced liver injury in mice, wedelolactone showed hepatoprotective effects, associated with modulation of the NF-κB signaling pathway (Luo et al., 2018).
Inhibitory Effects on Pre-osteoclastic Proliferation and Differentiation : An extract of Ecliptae herba and wedelolactone inhibited the proliferation and differentiation of preosteoclastic cells at low doses, suggesting potential for osteoporosis treatment (Liu et al., 2014).
Properties
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTKQTLRXOMFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.